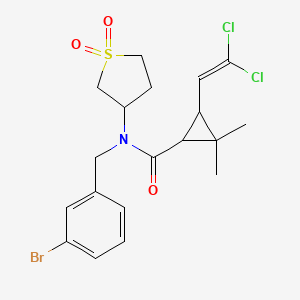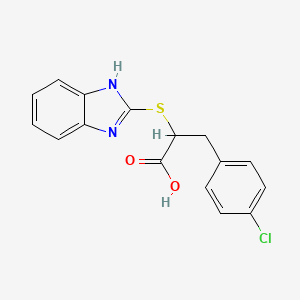![molecular formula C23H18O5 B12143680 [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B12143680.png)
[4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methyl group, a naphthalen-2-ylmethoxy group, and an acetic acid moiety. The compound’s molecular formula is C21H16O4, and it has a molecular weight of 332.35 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base such as sodium ethoxide.
Introduction of the naphthalen-2-ylmethoxy group: The chromen-2-one intermediate is then reacted with naphthalen-2-ylmethanol under acidic conditions to form the naphthalen-2-ylmethoxy derivative.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide and a strong base like potassium carbonate.
Acetic acid moiety addition: Finally, the acetic acid moiety is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
[4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalen-2-ylmethoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and natural product analogs.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is used in assays to evaluate its effects on different biological pathways and cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals, including dyes, pigments, and polymers. It is also utilized in the formulation of advanced materials with specific properties.
作用機序
The mechanism of action of [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling molecules, leading to various biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation. It can also scavenge free radicals, exhibiting antioxidant properties.
類似化合物との比較
Similar Compounds
- **4-methyl-7-(phenylmethoxy)-2-oxo-2H-chromen-3-yl]acetic acid
- **4-methyl-7-(benzylmethoxy)-2-oxo-2H-chromen-3-yl]acetic acid
- **4-methyl-7-(pyridin-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetic acid
Uniqueness
Compared to similar compounds, [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetic acid is unique due to the presence of the naphthalen-2-ylmethoxy group. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced binding affinity to certain biological targets. These unique properties make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C23H18O5 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
2-[4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]acetic acid |
InChI |
InChI=1S/C23H18O5/c1-14-19-9-8-18(11-21(19)28-23(26)20(14)12-22(24)25)27-13-15-6-7-16-4-2-3-5-17(16)10-15/h2-11H,12-13H2,1H3,(H,24,25) |
InChIキー |
HDQHVXSKGPCCNE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B12143601.png)



![1'-[3-(dimethylamino)propyl]-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12143616.png)
![3-[(3-chlorophenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12143621.png)
![6-[5-(3-Chlorophenyl)furan-2-yl]-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B12143631.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12143632.png)
![5-(4-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12143633.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143641.png)
![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12143649.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12143655.png)
![(2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12143666.png)
![2-[4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(4-sulfamoyl-phenyl)-acetamide](/img/structure/B12143667.png)
